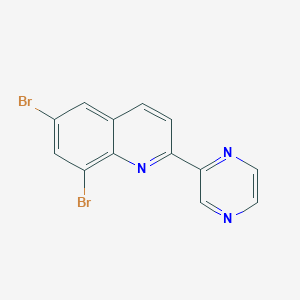

![molecular formula C20H22ClN3O B3038479 1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 866020-56-6](/img/structure/B3038479.png)

1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

Overview

Description

The compound "1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline" is a derivative of the beta-carboline family. Beta-carbolines are a class of compounds known for their various biological activities, including potential therapeutic effects on the central nervous system. The structure of the compound suggests it is a modified version of tetrahydro-beta-carboline, with a methoxy group and a chloro-pyridinyl ethyl substituent.

Synthesis Analysis

The synthesis of related beta-carboline derivatives has been explored in various studies. For instance, the synthesis of 6-methoxy-1-(4-pyridyl)-beta-carboline involved dehydrogenation of its tetrahydro counterpart . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable, such as the dehydrogenation of a tetrahydro precursor or through a Maillard reaction as seen in the synthesis of various 6-methoxytetrahydro-beta-carboline derivatives .

Molecular Structure Analysis

The molecular structure of beta-carbolines is characterized by a pyrido[3,4-b]indole core, which is a fused pyridine and indole ring system. The presence of a methoxy group at the 6-position and a methyl group at the N-1 position is common among the derivatives, as seen in the synthesis of 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole . The chloro-pyridinyl ethyl substituent in the compound of interest would likely influence its electronic properties and potential interactions with biological targets.

Chemical Reactions Analysis

Beta-carbolines can undergo various chemical reactions, including oxidation and reactions with activated alkynes. Oxidation studies of 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline have shown the formation of dimers and other oxidation products . Reactions with activated alkynes have been used to transform 1-substituted tetrahydro-beta-carbolines into different structures, such as azocinoindoles . These reactions highlight the reactivity of the tetrahydro-beta-carboline core and suggest potential pathways for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-carbolines can be influenced by their substituents. For example, the introduction of a methoxy group can impact the compound's solubility and reactivity. The presence of a 6-methoxy group has been associated with moderate antioxidant properties in related compounds . The pharmacological profile of 6-methoxy-1-(4-pyridyl)-beta-carboline, which did not show significant sedative, analgesic, or antidepressant activity in the doses employed, suggests that the substitution pattern significantly affects the biological activity .

Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized via the Maillard reaction using 5-methoxytryptamine and various aldehydes in water. The synthesis conditions were optimized for temperature, time, and catalyst loading, achieving yields >70%. The β-carboline compounds produced were characterized using mass spectrometry techniques (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxicity Properties

- Various 6-methoxytetrahydro-β-carboline derivatives, including this compound, were prepared and investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant properties and were found to be safer compared to certain known toxic compounds on non-tumourous cell lines (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Pharmacological Studies

- Preliminary pharmacological studies on similar β-carboline derivatives showed no significant sedative, analgesic, or antidepressant activity in the doses employed (Wiertek & Michaluk, 1975).

Occurrence in Biological Systems

- Studies have identified and quantified similar tetrahydro-β-carboline compounds in human urine and rat brain, suggesting their presence as natural constituents in mammalian tissues. However, no significant relationship was observed between these substances and alcohol consumption (Matsubara, Fukushima, Akane, Hama, & Fukui, 1986).

Applications in Synthesis

- Research has explored the use of similar tetrahydro-β-carboline alkaloids as matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry in both positive and negative ion modes. This application is significant for the analysis of proteins and cyclic and acyclic oligosaccharides (Nonami, Tanaka, Fukuyama, & Erra-Balsells, 1998).

properties

IUPAC Name |

1-[2-(6-chloropyridin-3-yl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-20(9-7-13-3-6-18(21)22-12-13)19-15(8-10-23-20)16-11-14(25-2)4-5-17(16)24-19/h3-6,11-12,23-24H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBOJJWNLWHOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)OC)CCC4=CN=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117806 | |

| Record name | 1-[2-(6-Chloro-3-pyridinyl)ethyl]-2,3,4,9-tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

CAS RN |

866020-56-6 | |

| Record name | 1-[2-(6-Chloro-3-pyridinyl)ethyl]-2,3,4,9-tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866020-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(6-Chloro-3-pyridinyl)ethyl]-2,3,4,9-tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

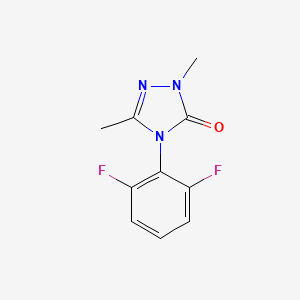

![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)

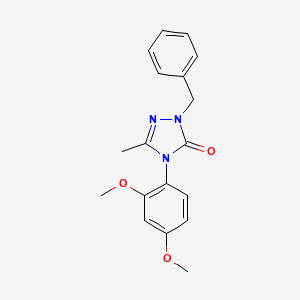

![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3038400.png)

![(E)-N-[(2-Bromophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine](/img/structure/B3038402.png)

![3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B3038404.png)

![2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B3038409.png)

![2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B3038410.png)

![3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3038412.png)

![5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038414.png)

![3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide](/img/structure/B3038416.png)

![4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether](/img/structure/B3038417.png)